N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that has garnered significant attention from researchers, scientists, and chemists. It is known for its unique structure, which includes a benzothiazole ring fused with a benzohydrazide moiety.
Mechanism of Action
Target of Action
N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the bacterium is unable to maintain its structural integrity, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with benzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction conditions are relatively mild, and high yields (80-95%) can be obtained .
Industrial Production Methods
Industrial production methods for N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that benzothiazole derivatives, including N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, exhibit promising anti-tubercular activity.
Industry: It is used in the development of new materials, including fluorescence probes for detecting biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: This compound shares a similar benzothiazole core but differs in the substituent groups attached to the benzothiazole ring.
2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Another compound with a similar structure, used in various chemical and biological studies.
Uniqueness
N’-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific combination of a benzothiazole ring and a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAUCZQZZRDBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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